3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry.
Scientific Research Applications
3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Future Directions
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is the RyR receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
The compound binds to the RyR receptor with high efficiency . This binding triggers the opening of calcium ion channels, leading to a continuous release of stored calcium ions into the cytoplasm . The influx of calcium ions can then initiate various downstream effects.
Result of Action
The activation of the RyR receptor and the subsequent calcium ion release can have various molecular and cellular effects. For instance, in insects, this can lead to paralysis and death, making the compound an effective insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with formamide under reflux conditions. This reaction forms the 2-methyl-4-oxoquinazoline intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step introduces the this compound moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
Triazoles: Another class of heterocyclic compounds with diverse pharmacological properties.
Uniqueness
3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the chloro group, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-11-9-17(10-12-18)25-21(27)15-5-4-6-16(23)13-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXMOIJWFFFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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